4,4'-Dimethyl-2,2'-biquinazoline
Description
Properties
Molecular Formula |
C18H14N4 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-methyl-2-(4-methylquinazolin-2-yl)quinazoline |
InChI |
InChI=1S/C18H14N4/c1-11-13-7-3-5-9-15(13)21-17(19-11)18-20-12(2)14-8-4-6-10-16(14)22-18/h3-10H,1-2H3 |
InChI Key |
HRGXFWBTGSAQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4C(=N3)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Methyl-Substituted Quinazoline Precursors
A plausible route involves the condensation of 4-methyl-2-aminobenzonitrile derivatives with carbonyl-containing reagents. For example, 3-amino-2-methylquinazolin-4(3H)-one could react with 4-methyl-1,3-benzoxazin-2-one under acidic conditions to form the biquinazoline backbone. This approach mirrors the synthesis of 3,3'-biquinazoline-4,4'-diones, where benzoxazinones are coupled with aminoquinazolinones.
Reaction Conditions
Oxidative Coupling of Monomeric Units
Oxidative dimerization of 4-methyl-2-aminopyridine derivatives presents another pathway. Using oxidizing agents like potassium permanganate (KMnO₄) or iron(III) chloride (FeCl₃), methyl-substituted monomers can undergo C–C bond formation at the 2,2'-positions. This method is analogous to the oxidation of 4,4'-dimethyl-2,2'-bipyridine to dicarboxylic acid derivatives.
Example Protocol
Palladium-Catalyzed Cross-Coupling
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, could link halogenated quinazoline units. For instance, 4-methyl-2-bromoquinazoline might couple with a boronic ester derivative under palladium catalysis.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 110°C |
| Yield | 60–75% (estimated) |
Mechanistic Insights and Challenges
Steric Effects of Methyl Groups
The 4,4'-methyl substituents hinder rotational freedom around the C–C bond, potentially inducing atropisomerism. For example, 3,3'-biquinazoline-4,4'-diones exhibit axial chirality, though rapid interconversion at room temperature often precludes isolation of enantiomers.
Side Reactions and Byproducts
Competing reactions, such as over-oxidation or decarboxylation, may occur during synthesis. In the oxidation of 4,4'-dimethyl-2,2'-bipyridine, excessive KMnO₄ can degrade the bipyridyl core, necessitating controlled stoichiometry.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethyl-2,2’-biquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the methyl groups, can introduce various substituents, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and other quinazoline derivatives with altered functional groups.
Scientific Research Applications
4,4’-Dimethyl-2,2’-biquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-2,2’-biquinazoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered enzyme function. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Differences :
- Core Structure : Bipyridine vs. biquinazoline. Biquinazoline contains two fused pyrimidine rings (quinazoline), introducing additional nitrogen atoms and electron-deficient aromatic systems.
- Substituents : Both compounds feature methyl groups at the 4,4′-positions, but the bipyridine lacks the fused benzene rings present in biquinazoline.
Physicochemical Properties :
6,6′-Dimethyl-2,2′-bipyridine-4,4′-dicarboxylic Acid
Structural Differences :
- Carboxylic acid substituents at 4,4′-positions vs. methyl groups in the target compound.
- The dicarboxylic acid derivative is a key intermediate in metal-organic frameworks (MOFs) and coordination polymers .
DDB Analogs (Dimethyl-4,4′-dimethoxybiphenyl Derivatives)
Structural Differences :
- Biphenyl core vs. fused biquinazoline.
- Methoxy and methylenedioxy substituents enhance planarity and P-glycoprotein inhibition .
4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine Complexes
Structural Differences :
Electronic Properties :
- Fluorine atoms increase electron-withdrawing effects, red-shifting emission spectra (λem = 528 nm) .
- Methyl groups in biquinazoline may similarly stabilize metal complexes but with weaker electronic effects.
Key Research Findings and Trends
Coordination Chemistry: Methyl substituents improve ligand stability and steric control in metal complexes. For example, 4,4′-dimethyl-2,2′-bipyridine forms Ru(II) complexes with slower hydrolysis kinetics (k = 0.383 h⁻¹) than non-methylated analogs . Biquinazoline’s rigid structure could enforce unique geometries in metal complexes, as seen in Co(Mabiq) compounds .
DDB analogs demonstrate that substituent bulk and polarity critically influence P-gp inhibition .
Material Science :
- Methyl groups in bipyridines enhance solubility and processability in DSSCs , whereas biquinazoline’s fused rings may favor charge transport in organic electronics.
Q & A
Q. What are the optimal synthetic routes for 4,4'-Dimethyl-2,2'-biquinazoline, and how can reaction conditions be optimized for higher yields?
The synthesis of biquinazoline derivatives typically involves cyclization reactions under controlled conditions. For example, 4,4'-dihydroxy-2,2'-biquinazoline (a precursor) is synthesized by heating oxalylbis(anthranilamide) under vacuum at ~350°C, followed by recrystallization from DMF (61% yield) . Key variables include temperature, vacuum conditions, and solvent selection. To optimize yields, researchers should explore alternative solvents (e.g., DMF for recrystallization) and monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Q. How can X-ray crystallography using SHELX programs elucidate the structural nuances of this compound derivatives?
SHELXL is widely used for refining crystal structures, especially for small molecules. Key steps include:
- Phase annealing : Implemented in SHELX-90 to resolve phase ambiguities in larger structures, improving success rates for high-resolution data .
- ORTEP-3 integration : Visualize thermal ellipsoids and validate bond lengths/angles, ensuring geometric accuracy .
- Twinned data refinement : Use SHELXL’s twin-law options for handling pseudosymmetry or disorder in methyl-substituted derivatives .
Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound in overcoming multidrug resistance (MDR) in cancer cells?
SAR studies on biphenyl analogs (e.g., DDB derivatives) reveal that bulky substituents at the 2,2'-positions enhance P-glycoprotein (P-gp) inhibition, reversing MDR . Methodologies include:
- Cellular accumulation assays : Measure intracellular retention of fluorescent probes (e.g., calcein-AM) to quantify P-gp inhibition.
- Dose-response matrices : Co-administer derivatives with chemotherapeutics (e.g., paclitaxel) to determine synergy ratios.
- Computational docking : Model interactions between methyl groups and P-gp’s hydrophobic binding pockets using MD simulations.
Q. How do coordination chemistry approaches with this compound enhance catalytic or material properties?
Biquinazoline’s rigid, planar structure makes it a versatile ligand for transition metals. For example:
- Ruthenium complexes : Synthesize [RuCl₂(P-P)(N-N)] derivatives (where N-N = biquinazoline) for photocatalytic applications. Optimize ligand-to-metal charge transfer via substituent tuning .
- Copper(I) complexes : Prepare homoleptic [CuL₂][PF₆] species for luminescence studies. Characterize emission lifetimes and quantum yields to assess steric effects from methyl groups .
Methodological Considerations
- Contradictions in Data : For conflicting crystallographic results (e.g., bond-length discrepancies), validate refinement parameters (R-factors, displacement models) and cross-check with spectroscopic data .
- Experimental Design : When optimizing synthetic routes, use factorial design to test variables (temperature, solvent polarity, catalyst loading) and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
